5beta-Androstane-3beta,17beta-diol
Overview
Description
5beta-Androstane-3beta,17beta-diol is a metabolite of dihydrotestosterone, a potent natural androgen. It is known to bind the estrogen receptor beta (ERbeta) rather than the androgen receptor, suggesting its role in modulating estrogenic effects in tissues like the prostate and brain. This compound has been implicated in inhibiting prostate cancer cell migration and modulating gene transcription in neuronal cells through ERbeta-mediated pathways .
Synthesis Analysis
The synthesis of 5beta-Androstane-3beta,17beta-diol and its derivatives has been explored in several studies. For instance, derivatives of 5alpha-androstane-3alpha,17beta-diol have been synthesized with various functional groups to investigate their potential as antiandrogens . Additionally, solid-phase synthesis has been employed to create libraries of 16alpha-derivatives of 5alpha-androstane-3alpha,17beta-diol for the development of steroidal therapeutic agents .
Molecular Structure Analysis
The molecular structure of 5beta-Androstane-3beta,17beta-diol is characterized by its steroid backbone and the specific orientation of hydroxyl groups at the 3beta and 17beta positions. The configuration of these hydroxyl groups is crucial for its biological activity, as it determines the compound's ability to interact with estrogen receptors .
Chemical Reactions Analysis
5beta-Androstane-3beta,17beta-diol can undergo various chemical reactions, including metabolism in the pituitary gland to form more polar steroids such as 5alpha-androstane-3beta,6alpha,17beta-triol and 5alpha-androstane-3beta,7alpha,17beta-triol . The preparation of its stereoisomers has also been reported, which involves reactions leading to ring D rearrangement products .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5beta-Androstane-3beta,17beta-diol are influenced by its steroidal structure and functional groups. These properties are essential for its biological activity and interaction with cellular receptors. The compound's ability to inhibit cell migration and proliferation, as well as to modulate gene transcription, is a result of its specific molecular interactions with ERbeta .
Scientific Research Applications
Molecular Mechanisms in Neuronal Cells
5beta-Androstane-3beta,17beta-diol (3betaAdiol) is a metabolite of 5alpha-dihydrotestosterone and plays a significant role in modulating gene transcription in neuronal cells. It binds to estrogen receptor (ER)-beta and regulates transcription through estrogen receptor-mediated pathways, particularly in brain tissues (Pak et al., 2005).
Prostate and Skeletal Muscle Metabolism
In studies involving patients with benign prostatic hypertrophy (BPH), 5beta-Androstane-3beta,17beta-diol showed varied uptake and conversion in prostate and skeletal muscle. It is metabolically active and is involved in the biotransformation to other androgens like 5alpha-DHT, playing a role in prostatic physiology (Horst et al., 1975).
Effects on Sexual Accessory Glands
5beta-Androstane-3beta,17beta-diol demonstrates biological activity in the maintenance and regeneration of prostate glands and seminal vesicles in castrated and hypophysectomized rats. It shows variable degrees of stimulation in different animal preparations, indicating its active role in androgenic processes (Ahmad et al., 1978).
Rapid Metabolism in Pituitary
In the male rat pituitary, this compound undergoes rapid and extensive metabolism into polar steroids, such as 5alpha-androstane-3beta, 6alpha-17beta-triol. These metabolites suggest potential biological roles that are yet to be fully understood (Guiraud et al., 1979).
Regulation of Brain Function
5beta-Androstane-3beta,17beta-diol activates pathways resembling the epidermal growth factor responsive pathways in stimulating human prostate cancer cell proliferation. It shows a potential role in brain function regulation through estrogen receptor activation, particularly influencing stress responses and neuroprotection (Handa et al., 2008).
Implications in Prostate Cancer Cell Migration
This androgen derivative has shown an inhibitory effect on prostate cancer cell migration through the activation of the estrogen receptor beta subtype. It plays a role in the modulation of prostate cancer growth and may be protective against prostate cancer invasion and metastasis (Guerini et al., 2005).
Safety And Hazards
Future Directions
5beta-Androstane-3beta,17beta-diol has been found to have antidepressant, anxiolytic, cognitive-enhancing, and stress-relieving effects . It may be the primary endogenous ligand of ERbeta in the prostate gland, and as a result of activation of the ERbeta, it has antiproliferative effects against prostate cancer cells . These findings suggest a novel and important role of 5beta-Androstane-3beta,17beta-diol in the regulation of the HPA axis and potential therapeutic applications .
properties
IUPAC Name |
(3S,5R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-17,20-21H,3-11H2,1-2H3/t12-,13+,14+,15+,16+,17+,18+,19+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBMYJHIOYJEBSB-VXZRPZIYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501312594 | |
Record name | 5beta-Androstane-3beta,17beta-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501312594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5beta-Androstane-3beta,17beta-diol | |
CAS RN |
6038-31-9 | |
Record name | 5β-Androstane-3β,17β-diol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6038-31-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5alpha-Androstene-3beta,17beta-diol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006038319 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5beta-Androstane-3beta,17beta-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501312594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5.ALPHA.-ANDROSTENE-3.BETA.,17.BETA.-DIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5O0J576TA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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